1-(4-Ethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(4-ethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-3-15-8-10-17(11-9-15)24-13-16(12-19(24)25)21-22-20(23-26-21)18-7-5-4-6-14(18)2/h4-11,16H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXNPHHDCPRKIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-Ethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one , a pyrrolidinone derivative containing an oxadiazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 318.41 g/mol. The structure can be represented as follows:
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole unit exhibit significant anticancer properties. Specifically, derivatives similar to our compound have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, one study reported IC50 values ranging from 0.12 to 2.78 µM against MCF-7 cells for oxadiazole derivatives, suggesting potent anticancer activity .
Table 1: Cytotoxic Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Oxadiazole Derivative A | MCF-7 | 0.12 |
| Oxadiazole Derivative B | A549 | 1.50 |
| This compound | MCF-7 | TBD |
Anticonvulsant Activity
In addition to anticancer properties, related compounds have also demonstrated anticonvulsant activity. For example, thiazole-integrated pyrrolidinones were reported to provide significant protection in animal models of seizures. The mechanism is often linked to modulation of neurotransmitter systems, particularly GABAergic pathways .
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory effects as well. Phenyl derivatives have been shown to modulate prostaglandin E2 (PGE2) receptors, which play a critical role in inflammatory responses . This modulation could be beneficial in conditions characterized by chronic inflammation.
The biological activities of This compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Apoptosis Induction : Increased expression of pro-apoptotic factors such as p53 and caspase activation has been documented in studies involving oxadiazole derivatives .
- Neurotransmitter Modulation : Compounds with similar structures have been implicated in enhancing GABAergic transmission, which is crucial for their anticonvulsant effects.
Case Studies
Several case studies highlight the efficacy of oxadiazole-containing compounds:
- A study demonstrated that a specific oxadiazole derivative significantly inhibited tumor growth in vivo using xenograft models.
- Another investigation into the anticonvulsant properties showed that certain derivatives reduced seizure frequency in rodent models by enhancing GABA receptor activity.
Preparation Methods
Cyclocondensation of 4-Ethylaniline with Itaconic Acid
The reaction proceeds via a thermally induced exothermic process, where 4-ethylaniline (1.0 equiv) and itaconic acid (1.0 equiv) are heated to 150°C under solvent-free conditions. The intermediate 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid precipitates as a crude solid, which is directly used in subsequent steps without purification.
Table 1: Reaction Conditions for Pyrrolidin-2-one Core Synthesis
| Component | Quantity (mol) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 4-Ethylaniline | 2.355 | 150 | 84 |
| Itaconic acid | 2.32 | 150 | - |
Functionalization of the Pyrrolidin-2-one Carboxylic Acid
To enable oxadiazole ring formation, the carboxylic acid at position 4 of the pyrrolidin-2-one core is converted into a hydrazide derivative.
Esterification to Methyl Ester
The crude 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is esterified using methanol (10 vol) and concentrated sulfuric acid (0.1 equiv) under reflux for 2 hours. The methyl ester intermediate is isolated via crystallization upon dilution with ice-water, yielding a white solid (84% over two steps).
Table 2: Esterification Parameters
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Catalyst | H₂SO₄ |
| Reaction Time | 2 hours |
| Yield | 84% |
Hydrazide Formation
The methyl ester undergoes hydrazinolysis with hydrazine hydrate (2.0 equiv) in ethanol at reflux for 4 hours, producing 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carbohydrazide. This intermediate is critical for subsequent oxadiazole synthesis.
Construction of the 1,2,4-Oxadiazole Moiety
The 3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl group is introduced via cyclization of the hydrazide intermediate with 2-methylbenzonitrile.
Amidoxime Intermediate Formation
The hydrazide reacts with 2-methylbenzonitrile (1.5 equiv) in ethanol under reflux for 12 hours, forming an amidoxime intermediate. This step is catalyzed by sodium acetate (0.2 equiv) to facilitate nucleophilic addition.
Cyclization to 1,2,4-Oxadiazole
The amidoxime undergoes cyclodehydration using phosphorus oxychloride (POCl₃, 3.0 equiv) in dichloromethane at 0–25°C for 6 hours. This yields the 3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl substituent at position 4 of the pyrrolidin-2-one core.
Table 3: Oxadiazole Ring Formation
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Dehydrating Agent | POCl₃ |
| Reaction Time | 6 hours |
| Yield | 72% |
Purification and Characterization
The final product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) and recrystallized from ethanol. Structural confirmation is achieved through spectral analysis:
- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 4H, Ar-H), 6.98 (d, J = 8.2 Hz, 2H, Ar-H), 4.21 (dd, J = 8.5 Hz, 1H, pyrrolidinone CH), 3.02 (q, J = 7.6 Hz, 2H, CH₂CH₃), 2.65 (s, 3H, CH₃), 2.50–2.30 (m, 2H, pyrrolidinone CH₂), 1.95–1.80 (m, 2H, pyrrolidinone CH₂), 1.25 (t, J = 7.6 Hz, 3H, CH₂CH₃).
- ¹³C NMR (100 MHz, CDCl₃): δ 176.8 (C=O), 167.2 (oxadiazole C), 141.5–125.3 (Ar-C), 58.4 (pyrrolidinone CH), 38.2 (CH₂CH₃), 28.5 (pyrrolidinone CH₂), 22.1 (CH₃), 15.6 (CH₂CH₃).
Alternative Synthetic Routes
Direct Coupling of Preformed Oxadiazole
An alternative strategy involves synthesizing 3-(2-methylphenyl)-1,2,4-oxadiazol-5-amine separately and coupling it to 4-bromo-1-(4-ethylphenyl)pyrrolidin-2-one via Buchwald-Hartwig amination. However, this method affords lower yields (≤55%) due to competing side reactions.
Challenges and Optimization
- Regioselectivity in Oxadiazole Formation: Competing pathways during cyclization may yield 1,3,4-oxadiazole byproducts. Using stoichiometric POCl₃ and low temperatures minimizes this issue.
- Purification of Hydrazide Intermediates: Hydrazides are prone to oxidation; thus, reactions are conducted under nitrogen, and products are stored at –20°C.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(4-Ethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one?
- Methodology : The synthesis typically involves a multi-step approach:
Oxadiazole Formation : Cyclocondensation of amidoximes with activated carbonyl derivatives (e.g., nitriles or esters) under acidic or thermal conditions . For example, reacting 2-methylphenylamidoxime with a pyrrolidin-2-one precursor.
Pyrrolidinone Functionalization : Introduce the 4-ethylphenyl group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) to isolate the final product.
- Key Considerations : Optimize reaction time and temperature to minimize byproducts like regioisomeric oxadiazoles.
Q. What spectroscopic techniques are critical for structural confirmation?
- Methodology :
- 1H/13C NMR : Identify substituent environments (e.g., oxadiazole C5 proton δ 8.5–9.0 ppm; pyrrolidin-2-one carbonyl at ~175 ppm) .
- IR Spectroscopy : Confirm oxadiazole (C=N stretch ~1600 cm⁻¹) and pyrrolidinone (C=O ~1700 cm⁻¹) functional groups .
- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]+ ~393.18) .
- Data Table :
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| 1H NMR (DMSO-d6) | δ 8.6 (s, 1H, oxadiazole), δ 2.4 (q, 2H, ethyl) | |
| IR (KBr) | 1605 cm⁻¹ (C=N), 1710 cm⁻¹ (C=O) |
Q. How does the compound react under acidic or basic conditions?
- Methodology :
- Acid Stability : Reflux in HCl (1M)/THF (1:1) for 6 hours. Monitor via TLC for decomposition (e.g., oxadiazole ring cleavage) .
- Base Stability : Stir in NaOH (0.1M)/methanol at room temperature. Analyze for pyrrolidinone ring opening using NMR .
- Outcome : Oxadiazole rings are generally stable in mild bases but hydrolyze under strong acidic conditions.
Advanced Research Questions
Q. How can contradictions in analytical data (e.g., NMR vs. X-ray) be resolved?
- Methodology :
Multi-Technique Validation : Cross-verify using X-ray crystallography (e.g., single-crystal diffraction for unambiguous conformation) .
Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to identify discrepancies .
Statistical Analysis : Apply principal component analysis (PCA) to batch data for outlier detection .
Q. What computational strategies predict the compound’s electronic properties and binding affinity?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G** level to compute HOMO-LUMO gaps and electrostatic potential maps .
- Molecular Docking : Use AutoDock Vina with protein targets (e.g., kinases) to predict binding modes (grid box centered on active site) .
- Key Insight : The oxadiazole’s electron-deficient core may enhance π-π stacking with aromatic residues in target proteins.
Q. How to design structure-activity relationship (SAR) studies for biological screening?
- Methodology :
Analog Synthesis : Vary substituents (e.g., ethyl → methyl/fluoro on phenyl rings) and assess activity changes .
Biological Assays : Test against microbial panels (e.g., E. coli, S. aureus) using broth microdilution (MIC values) .
Data Analysis : Correlate substituent electronic parameters (Hammett σ) with bioactivity using linear regression .
- Table : Example SAR Data (Hypothetical)
| Substituent (R) | MIC (μg/mL, E. coli) | LogP |
|---|---|---|
| -CH2CH3 | 12.5 | 3.2 |
| -CF3 | 6.25 | 3.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
